N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Description
N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[221]heptane-2-carboxamide is an intriguing compound due to its unique structural elements and functional groups
Properties
IUPAC Name |
N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c1-22-7-8(6-20-22)14-9(4-5-24-14)21-15(23)12-10-2-3-11(25-10)13(12)16(17,18)19/h6-7,9-14H,2-5H2,1H3,(H,21,23)/t9-,10?,11?,12?,13?,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVDVZORWWJAP-CZNSWMHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)NC(=O)C3C4CCC(C3C(F)(F)F)O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCO2)NC(=O)C3C4CCC(C3C(F)(F)F)O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves several key steps. Typically, the starting materials include a chiral oxirane, a trifluoromethyl group donor, and a 1-methylpyrazol moiety.
Step 1: Formation of the Oxolan Ring
Reagent: Chiral epoxide precursor.
Conditions: Catalytic amounts of acid or base to promote ring-opening and subsequent cyclization.
Step 2: Introduction of the Trifluoromethyl Group
Reagent: Trifluoromethylating agents such as Ruppert-Prakash reagent (CF3SiMe3).
Conditions: Often requires strong bases such as potassium tert-butoxide.
Step 3: Attachment of the Pyrazol Moiety
Reagent: 1-Methylpyrazole.
Conditions: Nucleophilic substitution reactions under controlled temperature conditions.
Industrial Production Methods
For large-scale production, these reactions are often optimized for yield and purity. Industrial methods may employ flow chemistry techniques and continuous reactors to ensure consistent and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation Reactions:
Common Reagents: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC).
Major Products: Oxidized derivatives with modified functional groups.
Reduction Reactions:
Common Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Major Products: Reduced forms, often leading to more saturated compounds.
Substitution Reactions:
Common Reagents: Alkyl halides, Aryl halides.
Major Products: Substituted analogs, where functional groups are replaced.
Major Products Formed
The primary products formed from these reactions often retain the core bicyclic structure but exhibit varied functionalities depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Catalysis: This compound serves as a catalyst in various organic reactions, improving reaction rates and selectivity.
Material Science: Utilized in the synthesis of advanced materials due to its unique structural attributes.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying metabolic pathways.
Molecular Probes: Employed as molecular probes in biochemical assays due to its distinctive binding properties.
Medicine
Drug Development: Investigated as a potential therapeutic agent, particularly in the realm of antiviral and anticancer drugs.
Industry
Agricultural Chemicals: Used in the synthesis of novel agrochemicals to enhance crop protection.
Polymer Science: Contributes to the development of high-performance polymers with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. Its bicyclic structure and functional groups enable it to fit into binding sites, either activating or inhibiting biological pathways.
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate access and activity.
Receptor Modulation: Alters receptor activity, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Uniqueness
The unique configuration of N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide, particularly its stereochemistry and functional groups, distinguishes it from its analogs. These structural features contribute to its specific reactivity and interactions in biological systems.
This gives you a detailed overview of N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[221]heptane-2-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
